molecular formula C15H16FN3OS B6638843 [4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone

[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone

Cat. No.: B6638843
M. Wt: 305.4 g/mol
InChI Key: WDXFZOPQYFUJQN-UHFFFAOYSA-N
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Description

[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone is an organic compound that features a piperazine ring substituted with a fluorophenyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone typically involves the reaction of 2-fluorophenylpiperazine with 2-methyl-1,3-thiazole-4-carboxylic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
  • [4-(2-Chlorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone

Uniqueness

Compared to similar compounds, [4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets .

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3OS/c1-11-17-13(10-21-11)15(20)19-8-6-18(7-9-19)14-5-3-2-4-12(14)16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXFZOPQYFUJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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